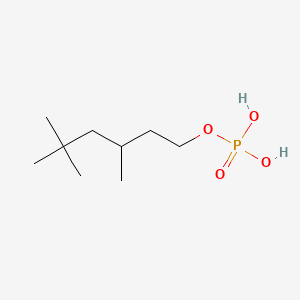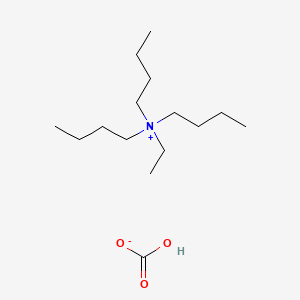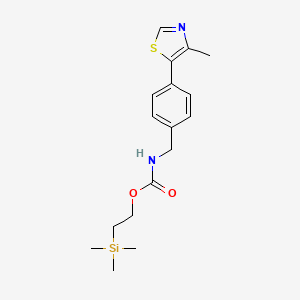![molecular formula C11H14N4 B12649180 3-Cyclopentyl-2,3-dihydropyrido[3,4-e][1,2,4]triazine CAS No. 121845-89-4](/img/structure/B12649180.png)
3-Cyclopentyl-2,3-dihydropyrido[3,4-e][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that belongs to the class of pyrido-triazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of 3-Cyclopentyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then subjected to cyclization with a suitable pyridine derivative under acidic or basic conditions to yield the desired triazine compound .
Industrial Production Methods: Industrial production of 3-Cyclopentyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopentyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3-Cyclopentyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine .
Wissenschaftliche Forschungsanwendungen
3-Cyclopentyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: It has shown promise as a lead compound in the development of new therapeutic agents, particularly for its potential anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 3-Cyclopentyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other cellular pathways, contributing to its overall biological effects .
Vergleich Mit ähnlichen Verbindungen
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine
Comparison: Compared to these similar compounds, 3-Cyclopentyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine exhibits unique structural features that contribute to its distinct biological activities. For instance, the presence of the cyclopentyl group enhances its lipophilicity, allowing it to diffuse more easily into cells. This structural uniqueness makes it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
121845-89-4 |
|---|---|
Molekularformel |
C11H14N4 |
Molekulargewicht |
202.26 g/mol |
IUPAC-Name |
3-cyclopentyl-3,4-dihydropyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C11H14N4/c1-2-4-8(3-1)11-13-10-7-12-6-5-9(10)14-15-11/h5-8,11,13H,1-4H2 |
InChI-Schlüssel |
DLRPEEWDHUZIHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2NC3=C(C=CN=C3)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



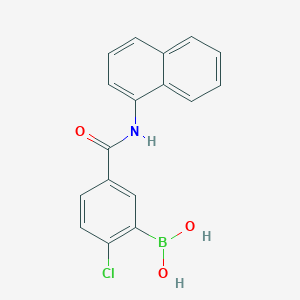

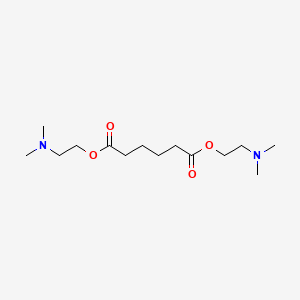
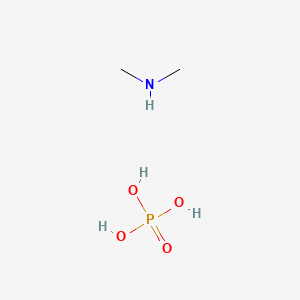

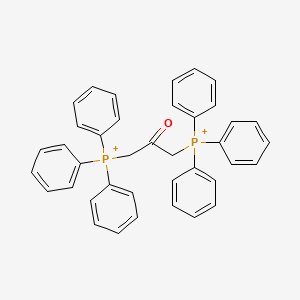
![4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B12649151.png)
